molecular formula C8H12N2O B2651848 2-(6-Aminopyridin-3-yl)propan-2-ol CAS No. 843643-03-8

2-(6-Aminopyridin-3-yl)propan-2-ol

Cat. No. B2651848
Key on ui cas rn: 843643-03-8
M. Wt: 152.197
InChI Key: BBZSDJGBSXMOON-UHFFFAOYSA-N
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Patent
US07704989B2

Procedure details

15 ml of a 3M solution of methylmagnesium chloride in THF are added dropwise to a solution, cooled to 10° C. and under argon, of 0.7 g of methyl 6-aminonicotinate in 65 ml of THF. The reaction mixture is stirred for 15 h, while allowing the temperature to rise to 20° C., and then again cooled in an ice bath. 100 ml of a saturated ammonium chloride solution and then 200 ml of ethyl acetate are slowly added. The organic phase is dried and concentrated to dryness. The residue is taken up in ethyl acetate. The precipitate is filtered off and dried to give 0.4 g of 2-(6-aminopyridin-3-yl)-propan-2-ol in the form of a pale yellow solid.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Name
Quantity
65 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][Mg]Cl.[NH2:4][C:5]1[CH:14]=[CH:13][C:8](C(OC)=O)=[CH:7][N:6]=1.[Cl-].[NH4+].C([O:20][CH2:21][CH3:22])(=O)C>C1COCC1>[NH2:4][C:5]1[N:6]=[CH:7][C:8]([C:21]([OH:20])([CH3:22])[CH3:1])=[CH:13][CH:14]=1 |f:2.3|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.7 g
Type
reactant
Smiles
NC1=NC=C(C(=O)OC)C=C1
Name
Quantity
65 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to 20° C.
TEMPERATURE
Type
TEMPERATURE
Details
again cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
NC1=CC=C(C=N1)C(C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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